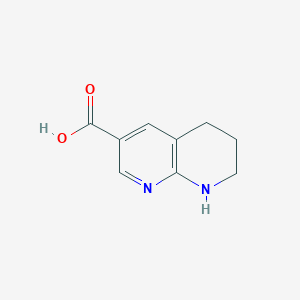

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family.

Méthodes De Préparation

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere . This reaction typically yields the desired compound in moderate to high yields (62-88%).

Another approach involves multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These methods are efficient and can produce a diverse set of molecular architectures.

Analyse Des Réactions Chimiques

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

For instance, oxidation of the compound can lead to the formation of naphthyridine derivatives with different functional groups, while reduction reactions can yield tetrahydro derivatives. Substitution reactions, often facilitated by catalysts, can introduce various substituents into the naphthyridine ring, resulting in a wide range of products with potential biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism is believed to involve modulation of neurotransmitter systems and reduction of inflammatory responses.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation in various experimental models, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metal ions opens avenues for developing novel materials with specific properties such as enhanced thermal stability and mechanical strength .

Case Studies

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds such as 1,5-naphthyridine and 1,6-naphthyridine derivatives . These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents on the ring.

For example, 1,5-naphthyridine derivatives have shown significant biological activities, including anticancer and antiviral properties

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable scaffold for the development of new materials and therapeutic agents. Continued research into its synthesis, chemical reactions, and applications will further enhance our understanding and utilization of this important compound.

Activité Biologique

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. It has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Antibacterial Activity

Research indicates that compounds containing the naphthyridine core, including this compound, exhibit significant antibacterial properties. These compounds may inhibit bacterial enzymes or interfere with DNA replication processes. In particular, derivatives of naphthyridine have been shown to be effective against various bacterial strains, suggesting their potential as therapeutic agents for bacterial infections .

Anticancer Properties

The anticancer activity of naphthyridine derivatives has also been documented. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest through interactions with specific molecular targets. In vitro studies have shown that these compounds can significantly reduce cell viability in cancer cells at low concentrations .

Neurological Effects

Naphthyridine derivatives have been explored for their neurological effects as well. Some studies suggest that these compounds may exhibit psychotropic and neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Anti-inflammatory Activity

In addition to their antibacterial and anticancer properties, naphthyridine compounds have shown promise in reducing inflammation. For example, certain derivatives have been observed to inhibit the production of pro-inflammatory mediators in experimental models .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key bacterial enzymes critical for survival.

- DNA Intercalation : Similar to other naphthyridine derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells through the modulation of caspases and other apoptotic factors.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Dehydrogenative Coupling : This method involves the reaction of (2-aminopyridin-3-yl)methanol with secondary alcohols using iridium catalysts.

- Multicomponent Reactions (MCRs) : This approach combines substituted aromatic aldehydes with 2-aminopyridine and malononitrile or cyanoacetate in the presence of specific catalysts.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings .

Anticancer Evaluation

In a comparative study involving multiple naphthyridine derivatives against cancer cell lines such as HeLa and A549, significant cytotoxic effects were observed. IC50 values ranged from 10.47 to 15.03 μg/mL across different derivatives .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of naphthyridine derivatives showed that they effectively reduced nitric oxide production in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLINNDHOXHSZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.